molecular formula C23H20N4O4 B11197752 3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11197752
M. Wt: 416.4 g/mol
InChI Key: HLPJQGAKUYOPQS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a novel compound known for its potential therapeutic applications. It has shown significant promise in inhibiting the misfolding and aggregation of α-synuclein, a protein associated with neurodegenerative diseases such as Parkinson’s disease . This compound’s unique structure allows it to bind specifically to α-synuclein, offering potential for both diagnostic and therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves several key steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenylethenyl group: This step typically involves a Heck reaction, where a palladium catalyst facilitates the coupling of an aryl halide with an alkene.

    Attachment of the methoxyphenylcarbamoyl group: This is usually done through an amide coupling reaction, using reagents like EDCI or HATU to activate the carboxylic acid and facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis would likely be optimized to improve yield and reduce costs. This could involve:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalyst recycling: To reduce the cost of expensive palladium catalysts.

    Green chemistry principles: To minimize the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using reagents like mCPBA to introduce oxygen functionalities.

    Reduction: Employing agents like NaBH4 to reduce specific functional groups.

    Substitution: Halogenation or nitration reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: NBS for bromination in acetonitrile at reflux temperature.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its ability to inhibit protein aggregation, particularly α-synuclein.

    Medicine: Potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease.

    Industry: Could be used in the development of diagnostic tools for early detection of neurodegenerative conditions.

Mechanism of Action

The compound exerts its effects by specifically binding to α-synuclein, preventing its misfolding and aggregation . This binding likely involves interactions with specific amino acid residues on α-synuclein, stabilizing its native conformation and preventing the formation of toxic aggregates. The exact molecular targets and pathways are still under investigation, but the compound’s specificity for α-synuclein makes it a promising candidate for therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its high specificity for α-synuclein, making it particularly useful for targeting neurodegenerative diseases. Its ability to inhibit protein aggregation without affecting other cellular processes highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)carbamoyl]-7-[(E)-2-phenylethenyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H20N4O4/c1-31-18-9-5-8-16(12-18)25-22(28)19-14-24-27-17(11-10-15-6-3-2-4-7-15)13-20(23(29)30)26-21(19)27/h2-14,17,26H,1H3,(H,25,28)(H,29,30)/b11-10+

InChI Key

HLPJQGAKUYOPQS-ZHACJKMWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)/C=C/C4=CC=CC=C4)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C=CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.